2-(3,4-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, a methoxyphenylmethyl group, and a pyrazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound to form the dimethylphenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 2-(3,4-Dimethylphenoxy)-N-(4-ethoxybenzyl)acetamide
Uniqueness
2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C22H25N3O3/c1-15-5-8-20(13-16(15)2)28-17(3)22(26)24-21-11-12-23-25(21)14-18-6-9-19(27-4)10-7-18/h5-13,17H,14H2,1-4H3,(H,24,26) |
InChI Key |
RKSVOSPSYMGVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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